1-{[4-(benzyloxy)phenyl]methyl}piperazine
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Overview
Description
1-{[4-(benzyloxy)phenyl]methyl}piperazine is an organic compound with the molecular formula C18H22N2O. It is a derivative of piperazine, a heterocyclic amine, and features a benzyloxybenzyl group attached to the nitrogen atom of the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{[4-(benzyloxy)phenyl]methyl}piperazine can be synthesized through a multi-step process. One common method involves the reaction of piperazine with 4-(benzyloxy)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(benzyloxy)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-{[4-(benzyloxy)phenyl]methyl}piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anxiolytic and antidepressant effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-{[4-(benzyloxy)phenyl]methyl}piperazine involves its interaction with various molecular targets. It is known to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. This interaction leads to increased levels of serotonin and dopamine in the extracellular space, which can result in mood-enhancing effects .
Comparison with Similar Compounds
1-Benzylpiperazine: Shares a similar structure but lacks the benzyloxy group.
1-(4-Methoxybenzyl)piperazine: Similar structure with a methoxy group instead of a benzyloxy group.
1-(4-Chlorobenzyl)piperazine: Contains a chlorine atom instead of a benzyloxy group
Uniqueness: 1-{[4-(benzyloxy)phenyl]methyl}piperazine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H22N2O/c1-2-4-17(5-3-1)15-21-18-8-6-16(7-9-18)14-20-12-10-19-11-13-20/h1-9,19H,10-15H2 |
InChI Key |
YZRJTYFUWXERTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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